6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
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Overview
Description
The compound "6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one" is a complex organic molecule that may have potential pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, a series of indenopyrazoles was synthesized from indanones and phenyl isothiocyanates in a two-step process . Similarly, a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile was used to synthesize substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly including condensation and addition reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For example, the crystal structure of a novel quinolinone derivative was determined by X-ray crystallography, and its molecular geometry and other properties were analyzed using density functional theory (DFT) . Another compound, a potential pharmaceutical agent with a tetrahydroquinoline ring system, was also studied using X-ray crystallography, revealing that the molecule crystallizes in the monoclinic P21/n space group . These studies indicate that similar analytical methods could be applied to determine the molecular structure of "6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one."
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various studies. For instance, the reactivity of a quinolinone derivative was analyzed using natural bond orbital analysis, which provided insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization . Such analyses can be crucial in understanding the chemical reactions that "6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one" may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through experimental and theoretical methods. The vibrational analysis, molecular electrostatic potential, and spectroscopic studies of a quinolinone derivative were carried out, and the results showed good agreement with experimental data . The electronic absorption spectrum was also predicted and found to be in agreement with the experimental one . These approaches could be applied to determine the physical and chemical properties of the compound .
properties
IUPAC Name |
6-methyl-4-[1-(4-methylquinoline-6-carbonyl)piperidin-4-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-14-5-8-23-20-4-3-16(12-19(14)20)22(26)24-9-6-17(7-10-24)28-18-11-15(2)27-21(25)13-18/h3-5,8,11-13,17H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCNLDPYLQGVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(CC3)OC4=CC(=O)OC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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